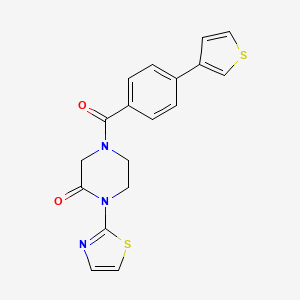

1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one

Description

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S2/c22-16-11-20(7-8-21(16)18-19-6-10-25-18)17(23)14-3-1-13(2-4-14)15-5-9-24-12-15/h1-6,9-10,12H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIUJNVOVZAUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one typically involves multi-step organic reactions. One common method includes:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which is synthesized through the Hantzsch thiazole synthesis.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

Coupling Reactions: The thiazole and thiophene rings are then coupled to a benzoyl chloride derivative through a Friedel-Crafts acylation reaction.

Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate product with a piperazine derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiazole and thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Material Science: Use in the development of organic semiconductors or conductive polymers.

Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, or anticancer properties.

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with biological macromolecules through π-π stacking or hydrogen bonding, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperazine Derivatives with Urea Linkages (): Compounds 11a–11o in share a thiazole-piperazine backbone but replace the benzoyl group with urea linkages. For example, 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) has a molecular weight of 500.2 g/mol . However, the benzoyl group in the target compound likely improves lipophilicity, favoring membrane permeability.

Thiophene vs. Thiazole Positioning (): Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) in features a thiophen-2-yl group, whereas the target compound has a thiophen-3-yl substitution.

Substituent Effects on Physicochemical Properties

- Halogenation and Electron-Withdrawing Groups : Compounds like 11b (3,5-dichlorophenyl) and 11k (4-chloro-3-(trifluoromethyl)phenyl) in demonstrate that chloro and trifluoromethyl groups increase molecular weight (534.2–568.2 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration . The target compound’s thiophene and benzoyl groups balance aromaticity and moderate polarity.

- Methoxy and Trifluoromethoxy Groups : Compound 11l (3-methoxyphenyl) and 11h (3-(trifluoromethoxy)phenyl) in show that electron-donating methoxy groups reduce acidity, while trifluoromethoxy groups enhance metabolic stability .

Pharmacological and Functional Implications

- Thiazole and Thiophene Synergy: The target compound’s thiazole and thiophene rings may synergize to inhibit enzymes like monoamine oxidases (MAOs) or serotonin transporters (SERT), as seen in benzothiazole derivatives () .

- Piperazin-2-one vs.

Biological Activity

1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring, a thiophene ring, and a piperazine moiety, which contribute to its diverse pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and thiophene rings, followed by coupling reactions to form the final structure.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one exhibit significant antimicrobial activity. For instance, derivatives with thiazole and thiophene moieties have shown effectiveness against various bacterial strains, suggesting that the compound may act through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways .

Anti-inflammatory Activity

The compound's structural components are associated with anti-inflammatory properties. Research into related thiazole derivatives has shown strong inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The inhibitory activity was particularly pronounced in compounds with halogen substitutions, indicating that similar modifications could enhance the efficacy of 1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one against inflammatory conditions .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. The interaction of the thiazole and thiophene rings with biological macromolecules allows for potential binding to cancer-related targets, such as specific kinases involved in cell proliferation and survival pathways. The unique electronic properties conferred by these rings may enhance selectivity towards cancer cells while minimizing effects on normal cells .

The biological activity of 1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as COX, leading to reduced production of pro-inflammatory mediators.

- Receptor Interaction : It may interact with specific receptors involved in pain and inflammation pathways, modulating their activity.

- Cellular Uptake : The piperazine moiety can facilitate cellular uptake, enhancing the compound's bioavailability and effectiveness .

Structural Similarities

The structural uniqueness of 1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one can be compared to other related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(Thiazol-2-yl)-4-(4-(thiophen-2-yl)benzoyl)piperazin-2-one | Similar structure with a different thiophene position | Potentially similar biological activities |

| 1-(Thiazol-2-yl)-4-(4-(furan-3-yl)benzoyl)piperazin-2-one | Furan ring instead of thiophene | Different electronic properties affecting activity |

This comparison highlights how slight modifications can lead to variations in biological activity and reactivity profiles.

Case Study 1: Antimicrobial Efficacy

A study focusing on thiazole derivatives demonstrated that compounds with similar structures effectively inhibited Gram-positive and Gram-negative bacteria. The results indicated that the introduction of electron-withdrawing groups enhanced antimicrobial potency.

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory effects of thiazole-based compounds showed significant reductions in paw edema in rat models when treated with these derivatives. The mechanism was linked to COX inhibition and subsequent decrease in prostaglandin levels .

Q & A

Basic Research Questions

What are the standard synthetic protocols for 1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one?

The synthesis typically involves multi-step reactions starting with thiazole and piperazine precursors. A common method includes:

- Step 1 : Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form the thiazole core .

- Step 2 : Reaction of the thiazole intermediate with 4-(thiophen-3-yl)benzoyl chloride under reflux in 1,4-dioxane with catalytic piperidine to introduce the benzoyl-piperazine moiety. Purification is achieved via recrystallization .

- Key reagents : Thioglycolic acid, 1,4-dioxane, piperidine.

How is the compound structurally characterized in academic research?

Characterization relies on:

- NMR spectroscopy : NMR signals for thiazole protons (δ 1.69–2.57 ppm) and aromatic protons from the benzoyl-thiophene group .

- Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns.

- Elemental analysis : For purity validation.

- IR spectroscopy : To identify functional groups (e.g., carbonyl stretching at ~1650 cm) .

What standardized assays are used to evaluate its anticancer activity?

In vitro cytotoxicity is assessed using:

- Sulforhodamine B (SRB) assay : Measures cell viability in cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) .

- Cell lines : Six human cancer lines (gastric, colon, liver, breast, nasopharyngeal) and normal fibroblasts (WI-38) as controls .

- Reference compound : CHS-828, an antitumor agent, is used for comparative analysis. DMSO (≤0.5%) serves as a vehicle control .

Advanced Research Questions

How do structural modifications influence its bioactivity?

- Thiophene substitution : Replacing the 3-thiophenyl group with electron-withdrawing groups (e.g., Cl, NO) reduces cytotoxicity, while electron-donating groups (e.g., OCH) enhance activity in liver cancer models .

- Piperazine ring : Saturation or substitution at the piperazine nitrogen alters pharmacokinetics, as seen in analogs with improved blood-brain barrier penetration .

What mechanistic pathways are hypothesized for its anticancer effects?

- Molecular docking studies : Predict binding to kinase domains (e.g., EGFR or Aurora kinases) due to the thiazole-thiophene pharmacophore .

- Apoptosis induction : Observed via caspase-3 activation in HEPG-2 cells, supported by flow cytometry data .

How are contradictions in cytotoxicity data across studies resolved?

Discrepancies arise from:

- Cell line variability : NUGC (gastric) cells show higher sensitivity than DLD-1 (colon) due to differential expression of drug transporters .

- Assay conditions : SRB vs. MTT assays yield varying IC values; normalization to reference compounds (e.g., CHS-828) mitigates variability .

What advanced analytical techniques resolve structural ambiguities?

- X-ray crystallography : Used for analogs (e.g., pyrazole-thiazole derivatives) to confirm stereochemistry and hydrogen bonding patterns .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex aromatic regions .

How does the compound’s stability impact formulation studies?

- pH-dependent degradation : The piperazin-2-one ring hydrolyzes under acidic conditions (pH < 4), necessitating enteric coating for oral delivery .

- Light sensitivity : Thiophene and thiazole groups degrade under UV exposure, requiring dark storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.